molecular formula C11H20N4O2 B8488219 tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate CAS No. 365996-29-8

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate

Cat. No.: B8488219
CAS No.: 365996-29-8
M. Wt: 240.30 g/mol
InChI Key: BYHGOVFTSYQQMW-DTWKUNHWSA-N
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Description

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate typically involves the following steps:

    Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the azido group is introduced via nucleophilic substitution.

    Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl carbamate (Boc) to form the desired product.

A common synthetic route involves the reaction of tert-butyl carbamate with a cyclohexyl azide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of cyclohexyl azide: This is achieved through the reaction of cyclohexyl halides with sodium azide.

    Large-scale protection of the amine group: Using tert-butyl carbamate in the presence of a base, the amine group is protected to yield the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate undergoes several types of chemical reactions:

    Substitution Reactions: The azido group can be substituted with other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Sodium azide, organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Substitution: Various substituted cyclohexyl derivatives.

    Reduction: Cyclohexylamines.

    Oxidation: Oxidized cyclohexyl derivatives.

Scientific Research Applications

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate involves its ability to form stable carbamate linkages. The azido group can participate in click chemistry reactions, forming triazoles that are useful in various biochemical applications. The compound can also act as a protecting group for amines, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate is unique due to the presence of the azido group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications.

Properties

CAS No.

365996-29-8

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-azidocyclohexyl]carbamate

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)/t8-,9+/m0/s1

InChI Key

BYHGOVFTSYQQMW-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N=[N+]=[N-]

Origin of Product

United States

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